molecular formula C16H15N3O5 B3912358 N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B3912358
M. Wt: 329.31 g/mol
InChI Key: FVGDEBVWYMQYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves the inhibition of certain enzymes. Specifically, this compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be useful in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be effective at inhibiting several enzymes, which makes it useful in the development of new drugs and therapies. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One direction is the development of new drugs and therapies based on the inhibition of specific enzymes. For example, the inhibition of acetylcholinesterase has been shown to be useful in the treatment of Alzheimer's disease, and the development of new drugs based on this mechanism of action could lead to more effective treatments for this disease. Another direction is the development of new methods for synthesizing this compound, which could make it more accessible for research and development purposes.
Conclusion:
N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound that has significant potential in the field of scientific research. Its ability to inhibit certain enzymes makes it useful in the development of new drugs and therapies for a variety of diseases. While there are limitations to its use in lab experiments, the future directions for research and development of this compound are promising.

Scientific Research Applications

N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several potential applications in scientific research. It is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11-3-2-4-14(9-11)23-10-15(20)24-18-16(17)12-5-7-13(8-6-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDEBVWYMQYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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